molecular formula C12H17N5O6 B12056609 Sangivamycin monohydrate CAS No. 129601-63-4

Sangivamycin monohydrate

Cat. No.: B12056609
CAS No.: 129601-63-4
M. Wt: 327.29 g/mol
InChI Key: QTYUIEDCERYPNJ-CCUUNMJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sangivamycin monohydrate is a nucleoside analogue originally isolated from the bacterium Streptomyces rimosus. It is known for its potent inhibitory effects on protein kinase C, making it a compound of interest in various scientific fields. This compound has demonstrated antibiotic, antiviral, and anti-cancer properties, although it has not been approved for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sangivamycin monohydrate involves the total synthesis of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. The process includes several steps, starting from the appropriate purine precursor and involving nitrile hydratase enzymes that convert toyocamycin to sangivamycin .

Industrial Production Methods

Streptomyces rimosus cultures. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Sangivamycin monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of sangivamycin, such as toyocamycin and other pyrrolo[2,3-d]pyrimidine nucleosides .

Scientific Research Applications

Sangivamycin monohydrate has a wide range of scientific research applications:

Mechanism of Action

Sangivamycin monohydrate exerts its effects primarily by inhibiting protein kinase C. This inhibition is competitive with respect to ATP and noncompetitive with respect to histone and lipid cofactors. The compound binds to the catalytic fragment of protein kinase C, preventing its activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptotic cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sangivamycin monohydrate is unique due to its broad-spectrum antiviral activity and potent inhibition of protein kinase C. Its ability to inhibit multiple variants of viruses, including SARS-CoV-2, with greater efficacy than some other nucleoside analogues, makes it a promising candidate for further research and potential therapeutic applications .

Properties

CAS No.

129601-63-4

Molecular Formula

C12H17N5O6

Molecular Weight

327.29 g/mol

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate

InChI

InChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1

InChI Key

QTYUIEDCERYPNJ-CCUUNMJDSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.O

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.